molecular formula C24H21NO4S2 B2597174 (Z)-3-(furan-2-ylmethyl)-5-(3-methoxy-4-((4-methylbenzyl)oxy)benzylidene)-2-thioxothiazolidin-4-one CAS No. 537688-17-8

(Z)-3-(furan-2-ylmethyl)-5-(3-methoxy-4-((4-methylbenzyl)oxy)benzylidene)-2-thioxothiazolidin-4-one

Cat. No. B2597174
CAS RN: 537688-17-8
M. Wt: 451.56
InChI Key: YUOOIYMTOLNUEP-XKZIYDEJSA-N
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Description

(Z)-3-(furan-2-ylmethyl)-5-(3-methoxy-4-((4-methylbenzyl)oxy)benzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C24H21NO4S2 and its molecular weight is 451.56. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Structures

Research has demonstrated the significance of hydrogen bonding in the supramolecular structures of thioxothiazolidin-4-one derivatives. These structures include hydrogen-bonded dimers, chains of rings, and complex sheets, highlighting the compound's potential in the design of new materials with specific physical properties (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).

Anticancer and Antiangiogenic Effects

Thioxothiazolidin-4-one derivatives have been synthesized and evaluated for their anticancer and antiangiogenic effects. These compounds have shown significant potential in inhibiting tumor growth and endothelial proliferation, suggesting their applicability in anticancer therapy (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).

Photodynamic Therapy Applications

Novel derivatives containing Schiff base groups have been synthesized and characterized, showing promising photophysical and photochemical properties for photodynamic therapy. These properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Rhodanine-3-acetic acid derivatives, closely related to the compound , have been synthesized and shown to possess antimicrobial activity against a range of bacteria, mycobacteria, and fungi. This suggests potential applications in the development of new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Inhibition of Tyrosinase Activity

Studies on similar thioxothiazolidin-4-one derivatives have explored their inhibitory effects on tyrosinase activity, an enzyme involved in melanin production. This research could lead to applications in treating hyperpigmentation disorders or developing skin-lightening products (Lingjuan, Xuejuan, Liang-zhong, & Jin-bing, 2012).

properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S2/c1-16-5-7-17(8-6-16)15-29-20-10-9-18(12-21(20)27-2)13-22-23(26)25(24(30)31-22)14-19-4-3-11-28-19/h3-13H,14-15H2,1-2H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOOIYMTOLNUEP-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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